

# Spectroscopic comparison of Tert-butyl 4-(aminomethyl)benzoate and its precursors

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## Compound of Interest

Compound Name:	Tert-butyl 4-(aminomethyl)benzoate
Cat. No.:	B172258

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## A Spectroscopic Guide to the Synthesis of Tert-butyl 4-(aminomethyl)benzoate

For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the spectroscopic characteristics of **tert-butyl 4-(aminomethyl)benzoate** and its key precursors. By presenting key experimental data and methodologies, this document serves as a valuable resource for the synthesis and characterization of this important pharmaceutical intermediate.

**Tert-butyl 4-(aminomethyl)benzoate** is a crucial building block in the synthesis of various pharmaceutical compounds.<sup>[1][2]</sup> Its structure, incorporating both an ester and an amine group, makes it a versatile reagent in the development of new therapeutics, particularly those targeting the central nervous system.<sup>[2]</sup> The purity and identity of this compound and its precursors are paramount, necessitating reliable analytical techniques for their characterization. This guide provides a detailed spectroscopic comparison of **tert-butyl 4-(aminomethyl)benzoate** with its common precursors: 4-(bromomethyl)benzoic acid, tert-butyl 4-(bromomethyl)benzoate, and 4-(azidomethyl)benzoic acid, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **tert-butyl 4-(aminomethyl)benzoate** and its precursors, facilitating a clear comparison of their characteristic signals.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Aromatic Protons (ppm)	Methylene Protons (-CH <sub>2</sub> -) (ppm)	Other Protons (ppm)
4-(Bromomethyl)benzoic acid	7.4-8.1 (m, 4H)	4.5 (s, 2H)	10.0-13.0 (br s, 1H, -COOH)
Tert-butyl 4-(bromomethyl)benzoate	7.4-7.9 (m, 4H)	4.5 (s, 2H)	1.6 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> )
4-(Azidomethyl)benzoic acid	7.4-8.1 (m, 4H)	4.4 (s, 2H)	10.0-13.0 (br s, 1H, -COOH)
Tert-butyl 4-(aminomethyl)benzoate	7.3-7.9 (m, 4H)	3.9 (s, 2H)	1.6 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> ), 1.5 (br s, 2H, -NH <sub>2</sub> )

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Compound	Aromatic Carbons (ppm)	Methylene Carbon (-CH <sub>2</sub> -) (ppm)	Carbonyl Carbon (C=O) (ppm)	Other Carbons (ppm)
4-(Bromomethyl)benzoic acid	129-145	32.0	167.0	-
Tert-butyl 4-(bromomethyl)benzoate	128-142	32.5	165.5	81.0 (-C(CH <sub>3</sub> ) <sub>3</sub> ), 28.1 (-C(CH <sub>3</sub> ) <sub>3</sub> )
4-(Azidomethyl)benzoic acid	129-145	53.0	167.0	-
Tert-butyl 4-(aminomethyl)benzoate	128-145	45.0	166.0	80.5 (-C(CH <sub>3</sub> ) <sub>3</sub> ), 28.2 (-C(CH <sub>3</sub> ) <sub>3</sub> )

Table 3: IR Spectroscopic Data (cm<sup>-1</sup>)

Compound	C=O Stretch	O-H Stretch (Carboxylic Acid)	C-Br Stretch	N <sub>3</sub> Stretch	N-H Stretch
4- (Bromomethyl l)benzoic acid	~1680-1700	~2500-3300 (broad)	~600-700	-	-
Tert-butyl 4- (bromomethyl )benzoate	~1715	-	~600-700	-	-
4- (Azidomethyl) benzoic acid	~1680-1700	~2500-3300 (broad)	-	~2100	-
Tert-butyl 4- (aminomethyl )benzoate	~1710	-	-	-	~3300-3400 (two bands)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Formula	Molecular Weight ( g/mol )	[M]+ or [M+H]+	Key Fragment Ions
4-(Bromomethyl)benzoic acid	C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub>	215.04	214/216	135, 119, 91
Tert-butyl 4-(bromomethyl)benzoate	C <sub>12</sub> H <sub>15</sub> BrO <sub>2</sub>	271.15	270/272	214/216, 191, 57
4-(Azidomethyl)benzoic acid	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	177.16	178	132, 104, 91
Tert-butyl 4-(aminomethyl)benzoate	C <sub>12</sub> H <sub>17</sub> NO <sub>2</sub>	207.27	208	152, 132, 57

## Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The following provides a general overview of the methodologies employed.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), with tetramethylsilane (TMS) used as an internal standard.

**Infrared (IR) Spectroscopy:** IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

**Mass Spectrometry (MS):** Mass spectra are generally acquired using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. The samples are introduced directly or after separation by gas chromatography (GC) or liquid chromatography (LC).

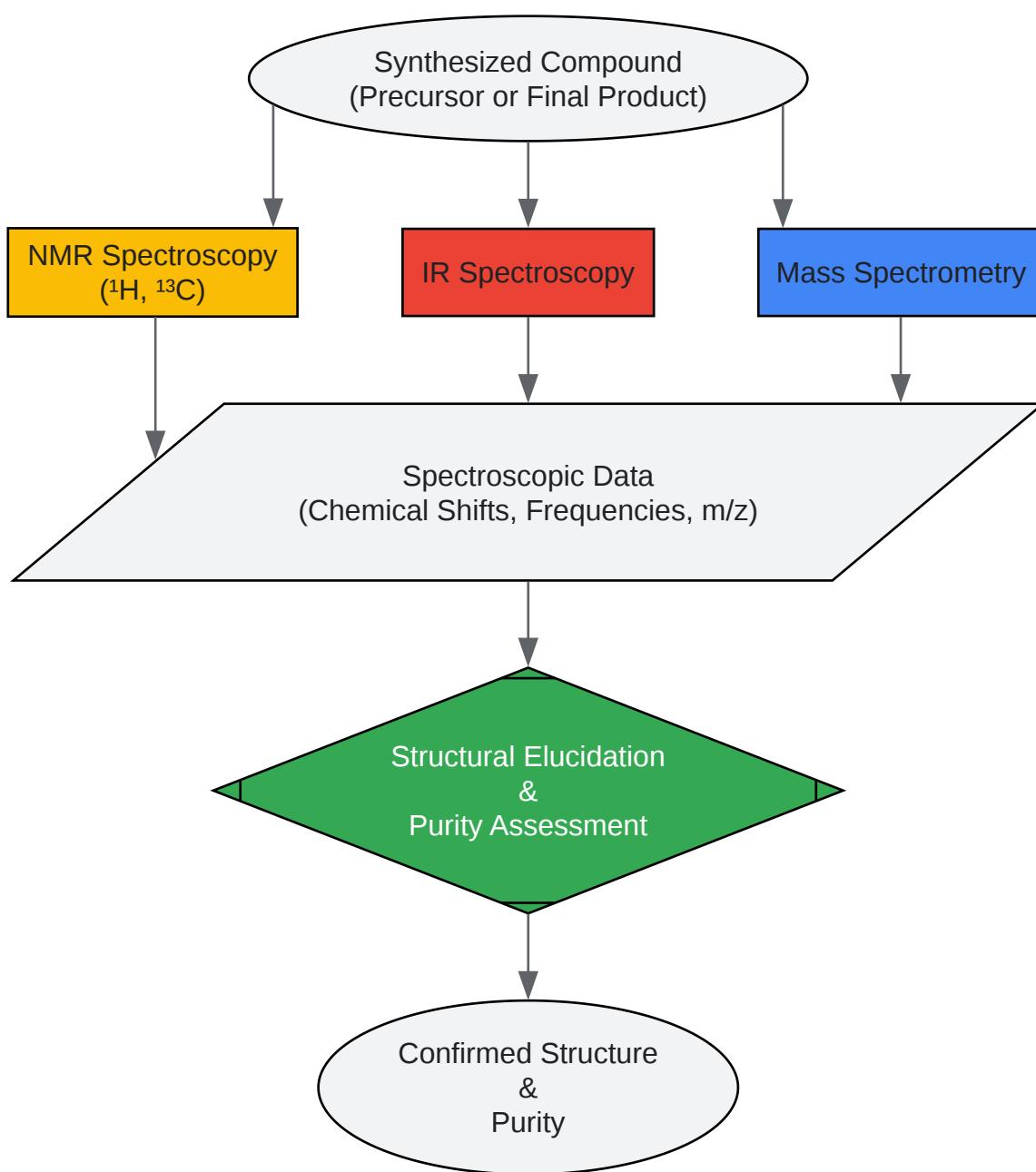
# Visualizing the Synthetic and Analytical Pathways

To further elucidate the relationships between these compounds and the analytical workflow, the following diagrams are provided.



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Caption: Synthetic pathway to **tert-butyl 4-(aminomethyl)benzoate**.



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Caption: General workflow for spectroscopic analysis.

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## References

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